(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Overview
Description
(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is recognized for its biologically active properties. Studies have explored its molecular structure, synthesis, and various properties to understand its potential applications in scientific and medical fields (Ai Wang et al., 2016).
Synthesis Analysis
The synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives involves various chemical processes. For instance, the SRN1 substitution reaction in DMSO under photoinitiation, using ketone enolate ions as nucleophiles, has been utilized to obtain εoxo acids, which are crucial intermediates (J. F. Guastavino et al., 2011).
Molecular Structure Analysis
The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been extensively analyzed through X-ray diffraction and quantum chemical calculations. This compound exhibits a planar benzoxazolone system with a moderately strong O-H...O hydrogen bond, leading to significant charge separation and chain formation in the solid state (Ai Wang et al., 2016).
Chemical Reactions and Properties
(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid engages in various chemical reactions, leading to the formation of different derivatives. For example, esterification with polyethylene glycols produces monoesters with variable properties, useful for different applications (Z. Mincheva et al., 1994).
Physical Properties Analysis
The physical properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives, such as melting points and solubility, can be influenced by modifications in their chemical structure. These modifications allow for tailored properties suitable for specific research or medicinal applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives are crucial for their potential applications. The compound’s ability to form chains through hydrogen bonding and its electron density contribute to its unique chemical behavior (Ai Wang et al., 2016).
Scientific Research Applications
Charge Density and Biological Activity
"(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid" is recognized for its biological activity, with research detailing its molecular structure and charge density through X-ray diffraction and quantum chemical calculations. A study highlighted its dynamic molecule behavior and identified five conformers as local minima on its potential energy surface. The electron density analysis revealed insights into the molecule's intermolecular interactions, particularly a notable O-H...O hydrogen bond, which plays a significant role in its biological activity by facilitating chain formation and stacking between molecules with antiparallel dipole moments (Wang et al., 2016).
Synthesis and Antibacterial Activity
Another aspect of research focuses on the synthesis of analogues and derivatives of benzoxazine, including "(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid" for evaluating their antibacterial activities. A study synthesized various compounds and tested them against different bacterial strains, demonstrating the compound's potential in contributing to new antibacterial agents. The findings showed good activity against several pathogens, indicating the compound's relevance in developing antimicrobial therapies (Kadian et al., 2012).
Analgesic and Anti-inflammatory Properties
Research also extends to the synthesis of derivatives with analgesic and anti-inflammatory properties. Studies have found that certain derivatives exhibit broad biological properties, including potent analgesic activity. These findings underscore the compound's utility in developing new therapeutic agents aimed at treating pain and inflammation (Gülcan et al., 2003).
Heparanase Inhibition and Anti-angiogenic Properties
Further investigations have identified benzoxazol-5-yl acetic acid derivatives as effective heparanase inhibitors, with some compounds showing significant anti-angiogenic properties. This research highlights the compound's potential in cancer therapy, particularly in inhibiting tumor growth and metastasis by targeting heparanase, an enzyme involved in the degradation of the extracellular matrix (Courtney et al., 2005).
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIUXGVYFVAGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353168 | |
Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
CAS RN |
13610-49-6 | |
Record name | 2-Oxo-3(2H)-benzoxazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13610-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What insights does the crystal structure provide about the molecule's potential for intermolecular interactions?
A1: The research highlights that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid molecules form chains in the crystal structure due to moderately strong O-H...O hydrogen bonds []. This hydrogen bonding occurs between the oxygen atom in the carboxylic acid group of one molecule and the hydrogen atom of the hydroxyl group in an adjacent molecule. The oxygen atom acting as the hydrogen bond acceptor shows clear polarization. Furthermore, the charge separation arising from these hydrogen bonds contributes to stacking interactions between neighboring chains with antiparallel dipole moments. This stacking occurs perpendicular to the direction of the chain. These findings suggest that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has the potential for significant intermolecular interactions, which could influence its physical properties and biological activity.
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